Fmoc-D-Isoleucine

Catalog No.
S1768459
CAS No.
143688-83-9
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Isoleucine

CAS Number

143688-83-9

Product Name

Fmoc-D-Isoleucine

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1

InChI Key

QXVFEIPAZSXRGM-BFUOFWGJSA-N

Synonyms

Fmoc-D-isoleucine;143688-83-9;Fmoc-D-Ile-OH;N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-D-ISOLEUCINE;FMOC-D-ILE;SCHEMBL118209;CTK8B7991;N-ALPHA-FMOC-D-ISOLEUCINE;MolPort-006-736-500;ZINC1576224;ANW-59085;CF-304;AB03074;AM81847;RTR-005573;AJ-27292;AK-49398;KB-52047;TR-005573;ST24047258;FMOC-(2R,3R)-2-AMINO-3-METHYLPENTANOICACID;N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-D-ISOLEUCINE;(2R,3R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanoicacid

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-D-Isoleucine (Fmoc-D-Ile-OH) is a premium, beta-branched chiral building block utilized in Fmoc-based solid-phase peptide synthesis (SPPS). Featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function, it enables mild, base-labile deprotection protocols compatible with standard TFA cleavage. As the D-enantiomer of isoleucine, its primary procurement value lies in its ability to introduce precise stereochemical disruption, structural rigidity, and profound proteolytic resistance into synthetic peptides, peptidomimetics, and therapeutic foldamers[1]. Due to its specific beta-branched geometry, it is a critical precursor for engineering peptide drugs that require exact conformational constraints without sacrificing hydrophobicity.

Substituting Fmoc-D-Isoleucine with its natural enantiomer (Fmoc-L-Isoleucine) or cheaper D-amino acid analogs (such as Fmoc-D-Leucine) fundamentally compromises therapeutic peptide design. L-Isoleucine leaves the resulting peptide highly susceptible to rapid enzymatic degradation by exopeptidases, reducing in vivo half-lives from hours to mere minutes [1]. Conversely, substituting with Fmoc-D-Leucine—while offering similar proteolytic resistance at a significantly lower raw material cost—alters the side-chain branching from the beta to the gamma carbon. This subtle steric shift fails to replicate D-Isoleucine's specific conformational constraints, often leading to a loss of target receptor affinity, altered self-assembly dynamics, or increased hemolytic toxicity in antimicrobial peptide (AMP) formulations [2]. Furthermore, unprotected D-Isoleucine is entirely incompatible with SPPS, and Boc-protected variants require highly hazardous hydrogen fluoride (HF) for cleavage, making Fmoc-D-Ile-OH the strictly required form for mainstream, scalable manufacturing .

Exponential Extension of Plasma Half-Life via D-Isoleucine Substitution

In the development of CXCR4-antagonistic peptides (EPI-X4 derivatives), N-terminal substitution with D-Isoleucine was evaluated against the native L-Isoleucine baseline. The L-Ile containing peptides (WSC02 and JM#21) were rapidly degraded by leucyl aminopeptidases, exhibiting plasma half-lives of merely 4.0 to 5.2 minutes. In contrast, substitution with D-Isoleucine yielded variants that remained stable in human plasma for over 8 hours while retaining full target binding affinity [1].

Evidence DimensionIn vitro human plasma half-life
Target Compound Data> 8.0 hours (D-Ile substituted variants 27 and 28)
Comparator Or Baseline4.0 - 5.2 minutes (L-Ile native variants WSC02 and JM#21)
Quantified Difference> 96-fold increase in plasma stability
ConditionsIncubation in whole human plasma at 37 °C followed by LC-MS/MS analysis

Procuring the D-enantiomer is strictly necessary for transforming transient natural peptides into viable systemic therapeutics with realistic dosing intervals.

Synergistic Enhancement of Antimicrobial Potency and Safety Profile

During the optimization of the antimicrobial peptide P-α-02-B against multidrug-resistant (MDR) bacteria, site-specific modifications were evaluated to balance efficacy and safety. Substituting L-Isoleucine with D-Isoleucine (yielding derivative H-10) synergistically enhanced proteolytic stability while significantly attenuating mammalian cytotoxicity. The D-Ile variant maintained rapid bactericidal action via membrane disruption against MDR S. aureus, but exhibited a much more favorable safety profile and bacterial selectivity in vivo compared to the L-isomer baseline [1].

Evidence DimensionMammalian cytotoxicity (Hemolysis) vs. Antimicrobial Efficacy
Target Compound DataMaintained low MIC with attenuated hemolytic toxicity (D-Ile variant H-10)
Comparator Or BaselineHigher baseline mammalian toxicity (L-Ile native peptide)
Quantified DifferenceDemonstrated synergistic attenuation of hemolysis and preservation of bactericidal MICs against MDR strains
ConditionsIn vitro MIC assays against MDR S. aureus and red blood cell hemolysis assays

D-Isoleucine's specific beta-branched steric profile uniquely balances membrane disruption efficacy with mammalian cell safety, justifying its selection over cheaper analogs.

Manufacturability and Mild Cleavage Compatibility in SPPS

For the commercial synthesis of D-amino acid containing peptides, the choice of protecting group dictates the entire manufacturing infrastructure. Boc-D-Isoleucine requires highly toxic and corrosive anhydrous hydrogen fluoride (HF) for final peptide cleavage from the resin. Fmoc-D-Isoleucine, however, utilizes mild base-catalyzed deprotection (e.g., 20% piperidine) and allows for final cleavage using standard trifluoroacetic acid (TFA) . This eliminates the need for specialized PTFE-lined HF cleavage apparatuses.

Evidence DimensionCleavage reagent hazard and infrastructure requirement
Target Compound DataStandard TFA (Trifluoroacetic acid) cleavage (Fmoc-D-Ile-OH)
Comparator Or BaselineHighly hazardous HF (Hydrogen fluoride) cleavage (Boc-D-Ile-OH)
Quantified DifferenceElimination of lethal HF exposure risk and specialized equipment costs
ConditionsStandard solid-phase peptide synthesis (SPPS) manufacturing workflows

Fmoc protection allows standard contract manufacturing organizations (CMOs) to synthesize the peptide safely, drastically lowering outsourced production barriers.

Synthesis of Protease-Resistant Systemic Peptide Therapeutics

Fmoc-D-Ile-OH is the critical precursor for developing systemic peptide drugs where rapid renal clearance and plasma degradation are the primary bottlenecks. As demonstrated by the >96-fold increase in plasma half-life for CXCR4 antagonists [1], substituting cleavage-prone L-Ile residues with D-Ile achieves the extended pharmacokinetic profiles required for viable in vivo dosing regimens.

Development of Next-Generation Antimicrobial Peptides (AMPs)

In the design of AMPs targeting multidrug-resistant (MDR) pathogens, D-Isoleucine is utilized to fine-tune the amphiphilic balance. Its incorporation reduces mammalian cytotoxicity while maintaining potent membrane-disrupting capabilities against bacterial targets [2], providing the exact beta-branched steric hindrance that cheaper D-amino acid substitutes lack.

Scalable Manufacturing of Peptidomimetic Foldamers

Due to its compatibility with standard TFA cleavage protocols , Fmoc-D-Ile-OH is the preferred building block for scaling up the production of complex foldamers and mirror-image proteins. It allows contract manufacturers to avoid the hazardous HF infrastructure required by Boc-protected alternatives, ensuring a seamless transition from R&D to commercial production.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

353.16270821 Da

Monoisotopic Mass

353.16270821 Da

Heavy Atom Count

26

UNII

6G9MH85SQT

Explore Compound Types